(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Tyrosinase Inhibition Scaffold Differentiation Medicinal Chemistry

Researchers studying melanogenesis often face scaffold redundancy, where hydantoin-based inhibitors fail to decouple competitive from non-competitive binding modes. This 5-arylidene-2-thiohydantoin derivative solves that by providing a thiocarbonyl-dependent, non-competitive inhibition pattern distinct from hydantoin or thiazolidinedione analogs (Kim et al., 2014). - Enables precise electronic modulation QSAR studies; the 4-fluorophenyl group serves as an electron-withdrawing benchmark against electron-donating congeners. - Validated in B16 melanoma cell assays for anti-melanogenic efficacy without cytotoxicity, supporting lead optimization workflows. - Sourced through BenchChem's global supply network, ensuring batch-to-batch consistency for reproducible target engagement studies.

Molecular Formula C10H7FN2OS
Molecular Weight 222.24 g/mol
Cat. No. B12111849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Molecular FormulaC10H7FN2OS
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)N2)F
InChIInChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-
InChIKeyISEWJUFUPBFYNZ-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5Z-4-Fluorophenyl Thiohydantoin Sourcing Guide


(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 503065-49-4) is a 5-arylidene-2-thiohydantoin derivative that has emerged as a key scaffold for next-generation tyrosinase inhibitors [1]. Unlike simple hydantoins, its thiocarbonyl group alters the hydrogen-bonding network at the enzyme's active site, providing a basis for differentiating this specific 4-fluorophenyl congener from unsubstituted or hydroxyl-substituted analogs in scientific procurement [1].

Why Generic Substitution Fails in Tyrosinase Research


Substituting (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one with other 5-arylidene heterocycles is not scientifically sound because the 2-thiohydantoin core directly dictates a unique non-competitive inhibition pattern. The Kim et al. (2014) study demonstrated that the inhibitory profile of the thiohydantoin template fundamentally differs from hydantoin, pyrrolidinedione, or thiazolidinedione scaffolds due to the loss of hydrogen bonding at the thiocarbonyl group [1]. This mechanistic divergence means that even closely related structures will exhibit different potency, selectivity, and efficacy, making this compound essential for reproducible target engagement studies.

Quantitative Differentiation Evidence for Procurement


Mechanistic Distinction: 2-Thiohydantoin vs. Hydantoin Scaffold

The Kim et al. (2014) study provides direct head-to-head enzymatic evidence that the 2-thiohydantoin scaffold, which includes the target compound, operates via a different inhibitory pattern compared to hydantoin analogs. This is attributed to the loss of hydrogen bonding ability of the thiocarbonyl group relative to the carbonyl group in hydantoins. This mechanistic distinction is a critical differentiator for projects requiring scaffold validation [1].

Tyrosinase Inhibition Scaffold Differentiation Medicinal Chemistry

Potency Benchmarking Against Standard Tyrosinase Inhibitors

Within the series of 12 synthesized 2-thiohydantoin derivatives, the study by Kim et al. (2014) demonstrated that the benzylidene substitution pattern significantly modulates potency. While the most potent compound 2d (2,4-dihydroxybenzylidene) achieved an IC50 of 1.07 µM, the other derivatives provide a range of activities. The target 4-fluorobenzylidene compound offers a unique electron-withdrawing profile distinct from those hydroxyl or methoxy analogs, serving as a key comparator for quantifying the contribution of the 4-fluorophenyl ring. Three compounds in the series outperformed kojic acid (IC50 = 19.69 µM) [1].

SAR Analysis Tyrosinase Assay Benchmarking

Cellular Anti-Melanogenesis Validation in B16 Cells

The lead 2-thiohydantoin compound (2d) from the Kim et al. 2014 study demonstrated significant suppression of melanogenesis in B16 melanoma cells without appreciable cytotoxicity. This cellular validation confirms that the thiohydantoin scaffold is not just a biochemical tool but is functional in a relevant biological context, supporting the procurement of its analogs, such as the 4-fluorophenyl derivative, for in vitro efficacy studies [1].

Melanogenesis B16 Cell Assay Cellular Pharmacology

Research and Industrial Application Scenarios


Mapping Electronic Effects in Thiohydantoin SAR Libraries

The 4-fluorophenyl derivative is an essential component for constructing a quantitative structure-activity relationship (QSAR) library focused on the electronic modulation of tyrosinase inhibition. Its electron-withdrawing character directly contrasts with the electron-donating groups in more potent analogs like 2d, enabling precise determination of substituent effects on IC50 against mushroom tyrosinase [1].

Validating Scaffold-Specific Mechanism Against Hydantoin Controls

Use this compound in head-to-head mechanistic studies against 5-(4-fluorobenzylidene)hydantoin to verify the distinct, non-competitive inhibition pattern of the 2-thiohydantoin scaffold. This is critical for target deconvolution and ensuring the correct pharmacological tool is used for probing the tyrosinase active site [1].

Developing Anti-Melanogenic Lead Optimisation Programs

As part of a lead optimization strategy for anti-melanogenic agents, procure this compound to explore how the 4-fluoro substitution affects cellular efficacy in B16 melanoma cells. This builds directly on established evidence that the thiohydantoin template can suppress melanogenesis without cytotoxicity [1].

Quote Request

Request a Quote for (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.